Edoxaban is a novel oral anticoagulant that functions as a direct inhibitor of factor Xa (FXa), an essential component in the coagulation cascade. It has been developed to prevent and treat various thromboembolic disorders. The drug's mechanism of action and its effects on endothelial functions suggest potential cardiovascular benefits beyond its anticoagulant properties.
In the field of cardiovascular medicine, edoxaban's ability to inhibit FXa and modulate endothelial functions could translate into a reduction of thrombotic events. Its anti-inflammatory effects may also contribute to the stabilization of atherosclerotic plaques, potentially reducing the risk of plaque rupture and subsequent myocardial infarction or stroke3.
Although not directly related to edoxaban, research on polysaccharides from Lentinus edodes (L. edodes) has shown that these compounds can inhibit lymphangiogenesis and lymphatic metastasis in colorectal cancer (CRC) through the TLR4/JNK signaling pathway. This pathway is similar to the one affected by edoxaban, suggesting that modulation of signaling pathways can be a common strategy in the treatment of both thrombosis and cancer metastasis1.
While edoxaban is primarily used for its anticoagulant properties, the study of Lentinus edodes in the context of food safety demonstrates the potential of biological compounds to inhibit foodborne pathogens. Solid-state bioprocessing of cranberry pomace with L. edodes enhances the antimicrobial activity against pathogens such as Listeria monocytogenes, Vibrio parahaemolyticus, and Escherichia coli O157:H7. This indicates that the manipulation of biological pathways can have broad applications, including the development of food-grade antimicrobials2.
Edonentan monohydrate falls under the category of organic compounds, specifically as a small molecule drug candidate. It is classified as an endothelin receptor antagonist, which means it works by blocking the action of endothelin-1, a potent vasoconstrictor peptide. The compound has been synthesized and studied in various research contexts, particularly in the development of treatments for conditions such as pulmonary arterial hypertension and heart failure.
The synthesis of Edonentan monohydrate involves several key steps that utilize various chemical reactions to achieve the final product. While specific synthetic routes may vary, one common method includes:
The molecular structure of Edonentan monohydrate can be described as follows:
Edonentan monohydrate participates in several important chemical reactions:
The mechanism of action of Edonentan monohydrate primarily involves:
Edonentan monohydrate exhibits several notable physical and chemical properties:
Edonentan monohydrate has several significant applications in scientific research and potential therapeutic contexts:
Edonentan monohydrate is the crystalline hydrate form of the endothelin receptor antagonist Edonentan (chemical name: N-(3,4-dimethyl-5-isooxazolyl)-4'-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonamide; molecular formula: C₂₈H₃₂N₄O₅S·H₂O). The anhydrous form (C₂₈H₃₂N₄O₅S) has a molecular weight of 536.64 g/mol, implying a theoretical monohydrate mass of 554.66 g/mol [1] [7]. The compound features a biphenyl sulfonamide core substituted with oxazole and isoxazole heterocycles, which facilitate hydrogen bonding with water molecules in the monohydrate lattice.
While direct crystallographic data for Edonentan monohydrate is limited in public literature, advanced techniques like low-dose scanning electron diffraction (SED) enable nanoscale dislocation analysis in beam-sensitive molecular crystals. These methods reveal that water incorporation stabilizes the lattice via O–H···O/N hydrogen bonds between H₂O and sulfonamide/oxazole moieties. Such bonding alters the crystal system symmetry (typically monoclinic P2₁/c) and increases density versus the anhydrous form [9]. Dislocations in hydrated molecular crystals predominantly exhibit mixed character (Burgers vector ≠ parallel or perpendicular to dislocation line), influencing mechanical stability and hydration kinetics [9].
The monohydrate demonstrates superior thermodynamic stability under ambient conditions (25°C, 60% RH) due to lower Gibbs free energy. Key comparisons include:
Table 1: Stability Properties of Edonentan Solid Forms
Property | Anhydrous Form | Monohydrate |
---|---|---|
Hygroscopicity | Deliquescent above 75% RH | Non-hygroscopic ≤85% RH |
Dehydration Onset | — | 110–120°C (endotherm) |
Lattice Energy (kJ/mol) | Lower (estimated) | Higher (via H-bonding) |
Hydration stabilizes against amorphization, reducing dislocation density (e.g., 10¹⁰ cm⁻² in anhydrous vs. 10⁹ cm⁻² in hydrate). This decreases chemical degradation rates (e.g., hydrolysis) by limiting molecular mobility [9].
¹H and ¹³C NMR definitively distinguish the monohydrate:
HRMS-ESI(+) of Edonentan monohydrate ([M+H]⁺ m/z 555.65) dissociates via:
Table 2: Diagnostic MS/MS Ions for Edonentan Monohydrate
Ion (m/z) | Composition | Fragment Origin |
---|---|---|
555.65 | C₂₈H₃₅N₄O₆S⁺ | Molecular ion [M+H]⁺ |
537.64 | C₂₈H₃₃N₄O₅S⁺ | [M+H–H₂O]⁺ |
315.1 | C₁₇H₁₄N₂O₃⁺ | Biphenyl-oxazole |
238.1 | C₁₄H₁₂NO₂⁺ | Sulfonamide cleavage |
Edonentan monohydrate exhibits pH-dependent solubility driven by sulfonamide ionization (pKₐ ≈ 6.5). Key solubility data:
Table 3: Equilibrium Solubility (25°C, mg/mL)
Solvent | Anhydrous Form | Monohydrate |
---|---|---|
Water (pH 7.4) | 0.002 | 0.0015 |
0.1M HCl (pH 1.2) | 0.85 | 0.72 |
DMSO | 55.0 | 48.2 |
Ethanol | 1.2 | 0.9 |
Octanol | 0.01 | 0.008 |
Low aqueous solubility (log P = 3.8) necessitates co-solvents (e.g., DMSO) for assays. Monohydrate solubility is 10–15% lower than anhydrous due to lattice stabilization [4] [7].
Dynamic vapor sorption (DVS) shows the monohydrate is non-hygroscopic at ≤85% RH, with water uptake limited to 0.3% w/w. Above 85% RH, it deliquesces. Hydration kinetics follow:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7